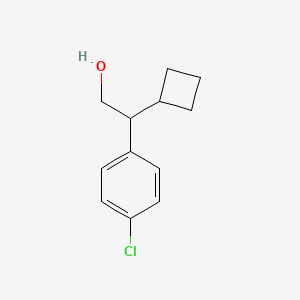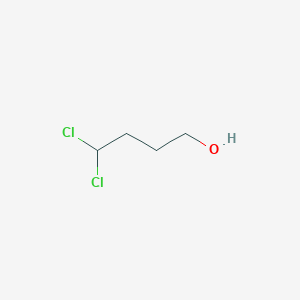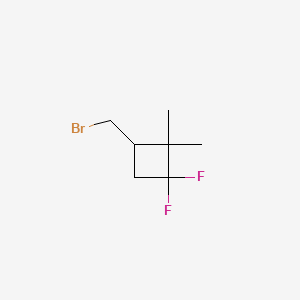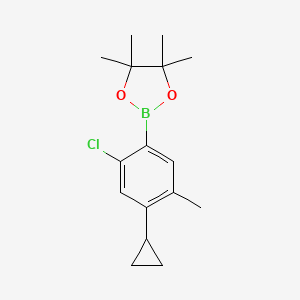
(E)-(2-Methoxystyryl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(2-Methoxystyryl)boronic acid is an organoboron compound with the molecular formula C₉H₁₁BO₃. It is a derivative of boronic acid, characterized by the presence of a methoxy group and a styryl group in its structure. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-(2-Methoxystyryl)boronic acid can be synthesized through various methods. One common approach involves the reaction of (E)-2-methoxystyrene with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base like potassium carbonate and a solvent such as tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(2-Methoxystyryl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it couples with aryl or vinyl halides to form biaryl or styryl derivatives.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: It can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Biaryl or Styryl Derivatives: From Suzuki-Miyaura coupling.
Phenol Derivatives: From oxidation.
Alkane Derivatives: From reduction.
Aplicaciones Científicas De Investigación
(E)-(2-Methoxystyryl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (E)-(2-Methoxystyryl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the halide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the methoxy and styryl groups, making it less versatile in certain reactions.
(E)-Styrylboronic Acid: Similar structure but without the methoxy group, affecting its reactivity and applications.
(E)-(2-Methoxyphenyl)boronic Acid: Similar but lacks the styryl group, influencing its use in cross-coupling reactions.
Uniqueness
(E)-(2-Methoxystyryl)boronic acid is unique due to the presence of both methoxy and styryl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable compound in the formation of complex molecules and advanced materials.
Propiedades
Fórmula molecular |
C9H11BO3 |
|---|---|
Peso molecular |
177.99 g/mol |
Nombre IUPAC |
[(E)-2-(2-methoxyphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+ |
Clave InChI |
PNJVVMNEXPZLCU-VOTSOKGWSA-N |
SMILES isomérico |
B(/C=C/C1=CC=CC=C1OC)(O)O |
SMILES canónico |
B(C=CC1=CC=CC=C1OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)

![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)

![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
dimethylsilane](/img/structure/B13469487.png)






